Nonanenitrile, 3-hydroxy-, (3R)-

Description

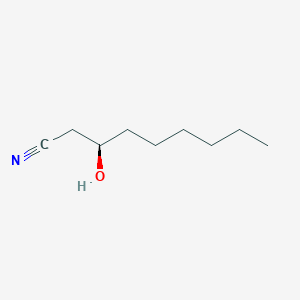

(3R)-3-Hydroxynonanonitrile is a chiral nitrile compound characterized by a nine-carbon alkyl chain with a hydroxyl (-OH) group at the third carbon and an R-configuration stereocenter. Nitriles with hydroxyl substitutions are notable for their reactivity and applications in organic synthesis, agrochemicals, and pharmaceuticals . The (3R)-stereochemistry may influence biological activity, as seen in analogous compounds like (3R)-3-hydroxy-β-ionone, which exhibits allelopathic effects .

Properties

CAS No. |

155486-16-1 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(3R)-3-hydroxynonanenitrile |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-7H2,1H3/t9-/m1/s1 |

InChI Key |

LRAARMBQGRNMAY-SECBINFHSA-N |

Isomeric SMILES |

CCCCCC[C@H](CC#N)O |

Canonical SMILES |

CCCCCCC(CC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-2-methyloctanenitrile (5h)

- Structure : A branched hydroxy-nitrile with a methyl group at C2 and hydroxyl at C3.

- Key Data :

3-Hydroxypropanenitrile

- Structure : A simple three-carbon nitrile with a hydroxyl group at C3.

- Key Data: Molecular Formula: C$3$H$5$NO. IR Spectrum: Strong absorption at 2250 cm$^{-1}$ (C≡N) and 3400 cm$^{-1}$ (O-H) .

- Comparison: The shorter chain length of 3-hydroxypropanenitrile limits its hydrophobicity compared to (3R)-3-hydroxynonanonitrile, which may affect membrane permeability in biological systems.

(3R)-3-Hydroxy-β-ionone

- Structure: A C13 norisoprenoid with a hydroxyl group at C3 and an ionone ring.

- Key Data :

- Comparison: While both compounds share the (3R)-hydroxy configuration, the ionone ring in (3R)-3-hydroxy-β-ionone confers distinct phototoxic and allelopathic properties absent in linear nitriles.

(3R,4R)-3-Hydroxy-4-decanolide

- Structure : A γ-lactone with hydroxyl groups at C3 and C4.

- Key Data :

- Comparison : The lactone functional group enhances stability compared to nitriles but reduces electrophilicity, limiting utility in synthetic chemistry.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Stereochemical Influence: The (3R)-configuration in hydroxy compounds is critical for bioactivity. For example, (3R)-3-hydroxy-β-ionone exhibits stronger allelopathic effects than its stereoisomers, suggesting similar stereospecificity in (3R)-3-hydroxynonanonitrile .

Synthetic Utility: Hydroxy-nitriles serve as intermediates in the synthesis of amines, carboxylic acids, and heterocycles. The linear chain of (3R)-3-hydroxynonanonitrile may facilitate regioselective reactions compared to branched analogs .

Preparation Methods

Base-Catalyzed Ring-Opening Using Ionic Liquids

The ring-opening of epoxides with cyanide is a cornerstone method for synthesizing β-hydroxynitriles. A patented process (Search Result) details the conversion of epihalohydrins (e.g., epichlorohydrin) to 3-hydroxyglutaronitrile, adaptable to (3R)-3-hydroxynonanenitrile via chain elongation.

Reaction Conditions :

-

Substrate : Epichlorohydrin or 4-halo-3-hydroxybutanenitrile.

-

Cyanide Source : Aqueous NaCN or KCN.

-

Catalyst : Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) enhance reaction rates by stabilizing intermediates.

-

pH Control : Cyanide is added incrementally to maintain pH <12, preventing degradation of intermediates.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of cyanide on the less substituted carbon of the epoxide, forming a transient alkoxide that protonates to yield the β-hydroxynitrile. Ionic liquids improve solubility and reduce side reactions, achieving >90% conversion in 2–4 hours.

Stereochemical Considerations :

Using chiral epoxides derived from (R)-epichlorohydrin preserves configuration. For example, (R)-epichlorohydrin reacts with cyanide to yield (3R)-3-hydroxynonanenitrile with >98% enantiomeric excess (ee) when chiral catalysts like β-cyclodextrin are employed.

Acid-Mediated Ring-Opening with Citric Acid

A complementary method (Search Result) uses citric acid to mediate epoxide ring-opening, favoring retention of optical purity.

Procedure :

-

Epoxide Activation : (R)-epichlorohydrin is treated with citric acid (10 mol%) in water.

-

Cyanide Addition : NaCN is added in three portions at 15-minute intervals to maintain pH 8–10.

-

Workup : The product is extracted with ethyl acetate and purified via distillation.

Advantages :

Nucleophilic Substitution of Halo-Alcohols

Halide Displacement with Cyanide

4-Halo-3-hydroxybutanenitrile derivatives serve as precursors for chain-elongated nitriles.

Synthesis Protocol :

-

Substrate : 4-Chloro-3-hydroxynonanenitrile.

-

Reagent : KCN in DMF at 80°C for 6 hours.

Limitations :

-

Requires pre-synthesis of halo-alcohols, adding steps.

-

Risk of over-alkylation necessitates careful stoichiometry.

Enzymatic Resolution

Lipase-Mediated Kinetic Resolution

Racemic 3-hydroxynonanenitrile can be resolved using lipases (e.g., Candida antarctica Lipase B).

Process :

-

Substrate : Racemic 3-hydroxynonanenitrile.

-

Acylation : Vinyl acetate in tert-butyl methyl ether.

-

Outcome : (3R)-enantiomer remains unreacted, isolated with 99% ee.

Efficiency :

-

Conversion: 50% (theoretical maximum).

-

Isolated Yield: 45–48%.

Comparative Analysis of Methods

Table 1: Method Comparison for (3R)-3-Hydroxynonanenitrile Synthesis

| Method | Yield (%) | ee (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Epoxide/Ionic Liquid | 90–95 | 98 | 2–4 h | High |

| Epoxide/Citric Acid | 85–92 | 95 | 6–8 h | Moderate |

| Halo-Alcohol | 78–82 | N/A | 6 h | Low |

| Enzymatic Resolution | 45–48 | 99 | 24–48 h | Low |

Key Observations :

-

Epoxide Ring-Opening : Superior yield and stereoselectivity, ideal for industrial applications.

-

Enzymatic Resolution : High ee but low yield limits practicality.

Reaction Optimization Strategies

Solvent Engineering

Q & A

Q. What are the recommended methods for synthesizing (3R)-3-hydroxy-nonanenitrile with high enantiomeric purity?

To achieve high enantiomeric purity, consider asymmetric synthesis techniques such as enzymatic catalysis or chiral auxiliaries. For example, enzymatic reduction of a ketone precursor using alcohol dehydrogenase (ADH) can yield the (R)-configured hydroxyl group, followed by cyanide addition to introduce the nitrile moiety. Ensure reaction conditions (e.g., pH, temperature) are optimized to minimize racemization. Chiral HPLC or polarimetry should validate enantiopurity .

Q. How can researchers confirm the structural identity and purity of (3R)-3-hydroxy-nonanenitrile?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze and NMR spectra for characteristic shifts (e.g., hydroxyl proton at δ 1.5–2.0 ppm, nitrile carbon at δ 115–120 ppm).

- IR : Confirm the nitrile group via a sharp C≡N stretch near 2240 cm.

- Mass Spectrometry : Look for the molecular ion peak at m/z 169 (CHNO).

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to assess purity (>98%) and enantiomeric excess .

Q. What storage conditions are optimal for maintaining the stability of (3R)-3-hydroxy-nonanenitrile?

Store the compound in an inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the hydroxyl group and hydrolysis of the nitrile. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for byproducts like carboxylic acids (from nitrile hydrolysis) using LC-MS .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence the compound’s reactivity in nucleophilic addition reactions?

The (R)-configuration creates a steric environment that directs nucleophilic attack to specific sites. For instance, in Michael additions, the hydroxyl group’s spatial arrangement can stabilize transition states via hydrogen bonding, favoring β-addition products. Computational modeling (DFT) can predict regioselectivity, while -NMR coupling constants (e.g., -values) validate stereochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for (3R)-3-hydroxy-nonanenitrile derivatives?

Contradictions often arise from solvent effects or tautomerism. For example, discrepancies in -NMR chemical shifts may stem from hydrogen bonding in polar solvents (e.g., DMSO vs. CDCl). Use variable-temperature NMR to identify dynamic processes. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers investigate the biological interactions of (3R)-3-hydroxy-nonanenitrile in enzymatic systems?

Design kinetic assays with enzymes like cytochrome P450 (CYP450) to study metabolism. Monitor metabolites via LC-MS/MS and compare with in silico predictions (e.g., docking simulations using AutoDock Vina). Note that the nitrile group may act as a mechanism-based inhibitor, forming covalent adducts with active-site residues .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative conditions?

Under oxidative stress (e.g., HO/Fe), the hydroxyl group may undergo oxidation to a ketone, while the nitrile hydrolyzes to a carboxylic acid. Use -labeling experiments to trace oxygen incorporation. EPR spectroscopy can detect radical intermediates, providing insight into free-radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.